REACTION_CXSMILES
|
[OH2:1].O.O.O.O.O.O.O.O.O.[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Na+:16].[Na+].O.O.[S:20]([S:24]([O-:27])(=[O:26])=[O:25])([O-:23])(=[O:22])=[O:21].[Na+].[Na+]>>[S:11]([O-:15])([O-:14])(=[O:13])=[O:12].[Na+:16].[Na+:16].[OH2:21].[OH2:1].[S:20]([S:24]([O-:27])(=[O:26])=[O:25])([O-:23])(=[O:22])=[O:21].[Na+:16].[Na+:16] |f:0.1.2.3.4.5.6.7.8.9.10.11.12,13.14.15.16.17,18.19.20,21.22.23.24.25|
|
Name
|
sodium sulphate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
sodium sulphate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |